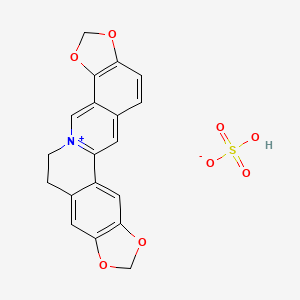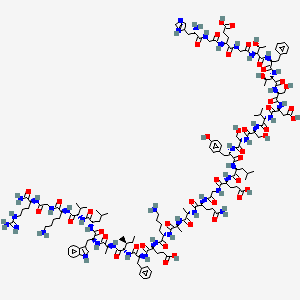
Albiglutide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albiglutid-Trifluoressigsäure ist ein langwirksamer Glucagon-like Peptide-1-Rezeptor-Agonist, der hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Es ist ein biologisches Medikament, das die Wirkung des Inkretin-Hormons, Glucagon-like Peptide-1, nachahmt, um die glukoseabhängige Insulinsekretion zu verbessern, die unangemessene Glucagonsekretion zu unterdrücken, die Magenentleerung zu verzögern und die Nahrungsaufnahme zu reduzieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Albiglutid-Trifluoressigsäure wird durch genetische Fusion von zwei Tandemkopien des modifizierten humanen Glucagon-like Peptide-1 mit humanem Albumin synthetisiert. Dieses Fusionsprotein wird dann einer Reinigungs- und Formulierungsprozedur unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Albiglutid-Trifluoressigsäure beinhaltet die rekombinante DNA-Technologie. Das Gen, das das Fusionsprotein kodiert, wird in ein geeignetes Expressionssystem, wie z. B. Escherichia coli oder Hefe, eingefügt, das dann das Protein in großen Mengen produziert. Das Protein wird anschließend mit chromatographischen Verfahren gereinigt und zu einem stabilen Trifluoressigsäuresalz für den therapeutischen Einsatz formuliert .
Chemische Reaktionsanalyse
Arten von Reaktionen
Albiglutid-Trifluoressigsäure unterliegt während seiner Synthese und Degradierung hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es ist resistent gegen den Abbau durch das Dipeptidylpeptidase-4-Enzym, was seine Halbwertszeit verlängert .
Häufige Reagenzien und Bedingungen
Die Synthese von Albiglutid-Trifluoressigsäure beinhaltet die Verwendung von Reagenzien wie Schutzgruppen für Aminosäuren, Kupplungsmitteln für die Peptidbindungsbildung und chromatographischen Harzen zur Reinigung. Die Reaktionsbedingungen umfassen typischerweise kontrollierten pH-Wert, Temperatur und Lösungsmittelsysteme, um die Stabilität und Aktivität des Proteins zu gewährleisten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von Albiglutid-Trifluoressigsäure gebildet wird, ist das Fusionsprotein selbst, das dann in das Trifluoressigsäuresalz umgewandelt wird. Während der Degradierung kann das Protein in kleinere Peptidfragmente gespalten werden .
Wissenschaftliche Forschungsanwendungen
Albiglutid-Trifluoressigsäure hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es wird als Modellverbindung für die Untersuchung der Peptidsynthese, Proteinfaltung und -stabilität verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der physiologischen Rollen von Glucagon-like Peptide-1 und seinem Rezeptor.
Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Typ-2-Diabetes mellitus und seine potenziellen kardiovaskulären Vorteile zu bewerten
Wirkmechanismus
Albiglutid-Trifluoressigsäure entfaltet seine Wirkung durch Bindung an den Glucagon-like Peptide-1-Rezeptor an Pankreas-Betazellen. Diese Bindung aktiviert den Rezeptor, was zu erhöhten zyklischen Adenosinmonophosphat (cAMP)-Spiegeln und anschliessender Aktivierung der Proteinkinase A (PKA) führt. PKA phosphoryliert dann Zielproteine, die die Insulinsekretion in glukoseabhängiger Weise verstärken. Zusätzlich verlangsamt Albiglutid-Trifluoressigsäure die Magenentleerung und reduziert die Nahrungsaufnahme, indem es auf Rezeptoren im Magen-Darm-Trakt und im zentralen Nervensystem wirkt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Albiglutide trifluoroacetate is synthesized through genetic fusion of two tandem copies of modified human glucagon-like peptide-1 to human albumin. This fusion protein is then subjected to purification and formulation processes to obtain the final product .
Industrial Production Methods
The industrial production of albiglutide trifluoroacetate involves recombinant DNA technology. The gene encoding the fusion protein is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the protein in large quantities. The protein is subsequently purified using chromatographic techniques and formulated into a stable trifluoroacetate salt for therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
Albiglutide trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It is resistant to degradation by the dipeptidyl peptidase-4 enzyme, which prolongs its half-life .
Common Reagents and Conditions
The synthesis of albiglutide trifluoroacetate involves the use of reagents such as protective groups for amino acids, coupling agents for peptide bond formation, and chromatographic resins for purification. The reaction conditions typically include controlled pH, temperature, and solvent systems to ensure the stability and activity of the protein .
Major Products Formed
The major product formed from the synthesis of albiglutide trifluoroacetate is the fusion protein itself, which is then converted into the trifluoroacetate salt. During degradation, the protein may be cleaved into smaller peptide fragments .
Wissenschaftliche Forschungsanwendungen
Albiglutide trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying peptide synthesis, protein folding, and stability.
Biology: It serves as a tool for investigating the physiological roles of glucagon-like peptide-1 and its receptor.
Medicine: It is employed in clinical research to evaluate its efficacy and safety in managing type 2 diabetes mellitus and its potential cardiovascular benefits
Industry: It is utilized in the development of long-acting peptide therapeutics and drug delivery systems.
Wirkmechanismus
Albiglutide trifluoroacetate exerts its effects by binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates target proteins that enhance insulin secretion in a glucose-dependent manner. Additionally, albiglutide trifluoroacetate slows gastric emptying and reduces food intake by acting on receptors in the gastrointestinal tract and central nervous system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Albiglutid-Trifluoressigsäure ist einzigartig durch seine Fusion mit humanem Albumin, was seine Halbwertszeit deutlich verlängert und eine einmalige wöchentliche Verabreichung ermöglicht. Diese Fusion reduziert auch die Häufigkeit gastrointestinaler Nebenwirkungen im Vergleich zu anderen Glucagon-like Peptide-1-Rezeptor-Agonisten .
Eigenschaften
Molekularformel |
C148H224N40O45 |
|---|---|
Molekulargewicht |
3283.6 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1 |
InChI-Schlüssel |
JYDZPPZAYQTOIV-VTAHJYCESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825213.png)
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10825214.png)

![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825233.png)

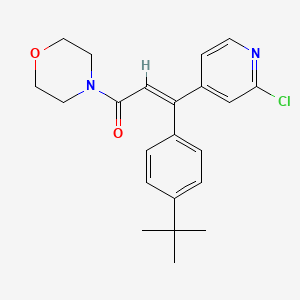
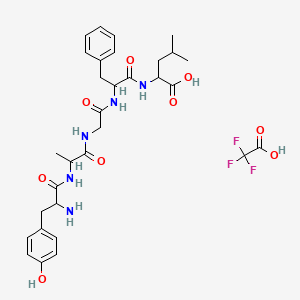

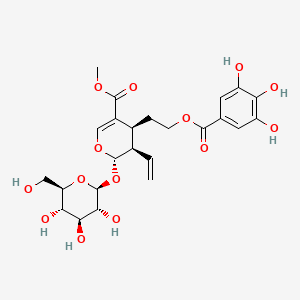
![(2,6-Dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B10825275.png)
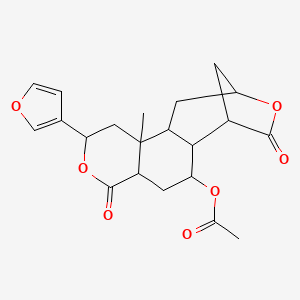
![5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B10825281.png)
